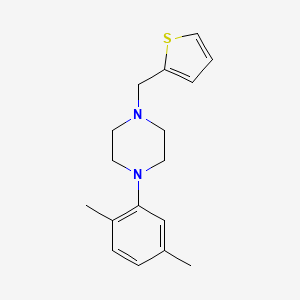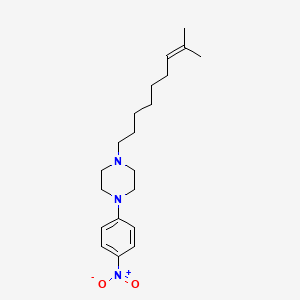
1-ethyl-4-(1-pyrenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-4-(1-pyrenylmethyl)piperazine (EPP) is a chemical compound that has been widely used in scientific research due to its unique properties. EPP is a piperazine derivative that contains a pyrene moiety, which makes it highly fluorescent and useful for labeling biological molecules.
科学的研究の応用
1-ethyl-4-(1-pyrenylmethyl)piperazine has been widely used in scientific research as a fluorescent probe for labeling biological molecules, such as proteins, nucleic acids, and lipids. This is due to its highly fluorescent properties, which allow for easy detection and visualization of labeled molecules. 1-ethyl-4-(1-pyrenylmethyl)piperazine has also been used to study the binding interactions between molecules, as well as the conformational changes that occur upon binding.
作用機序
The mechanism of action of 1-ethyl-4-(1-pyrenylmethyl)piperazine involves its binding to biological molecules, which leads to a conformational change and subsequent fluorescence. 1-ethyl-4-(1-pyrenylmethyl)piperazine has been shown to bind to proteins, nucleic acids, and lipids, and its binding affinity can be modulated by changing the pH or ionic strength of the solution.
Biochemical and Physiological Effects
1-ethyl-4-(1-pyrenylmethyl)piperazine has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a safe and useful tool for scientific research. However, it is important to note that the concentration of 1-ethyl-4-(1-pyrenylmethyl)piperazine used in experiments should be carefully controlled to avoid any potential cytotoxicity or interference with cellular processes.
実験室実験の利点と制限
The advantages of using 1-ethyl-4-(1-pyrenylmethyl)piperazine in lab experiments include its high fluorescence intensity, low cytotoxicity, and ease of use. However, one limitation of 1-ethyl-4-(1-pyrenylmethyl)piperazine is its relatively low quantum yield, which can make it difficult to detect at low concentrations. Additionally, 1-ethyl-4-(1-pyrenylmethyl)piperazine may not be suitable for use in certain experimental conditions, such as high salt or acidic environments.
将来の方向性
There are several future directions for the use of 1-ethyl-4-(1-pyrenylmethyl)piperazine in scientific research. One area of interest is the development of new 1-ethyl-4-(1-pyrenylmethyl)piperazine derivatives with improved fluorescence properties, such as higher quantum yields or longer emission wavelengths. Another area of interest is the application of 1-ethyl-4-(1-pyrenylmethyl)piperazine in live-cell imaging, which requires the development of 1-ethyl-4-(1-pyrenylmethyl)piperazine derivatives that can penetrate cell membranes and label specific cellular structures. Finally, 1-ethyl-4-(1-pyrenylmethyl)piperazine may also have potential applications in diagnostic imaging and drug delivery, which require further investigation.
合成法
The synthesis of 1-ethyl-4-(1-pyrenylmethyl)piperazine involves several steps, starting from the reaction of 1-bromo-4-(1-pyrenylmethyl)piperazine with potassium ethylate to obtain the corresponding ethyl ether. The ethyl ether is then reacted with ethylamine to produce 1-ethyl-4-(1-pyrenylmethyl)piperazine. The synthesis of 1-ethyl-4-(1-pyrenylmethyl)piperazine is relatively simple and can be easily scaled up for large-scale production.
特性
IUPAC Name |
1-ethyl-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2/c1-2-24-12-14-25(15-13-24)16-20-9-8-19-7-6-17-4-3-5-18-10-11-21(20)23(19)22(17)18/h3-11H,2,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYWKOAWFPYMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-(pyren-1-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B4970840.png)
![3-allyl-5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970846.png)


![2-ethoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4970862.png)

![5-(4-methoxyphenyl)-N-(1-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970874.png)
![N-(sec-butyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4970879.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-ethylpiperazine](/img/structure/B4970895.png)
![6-(4-nitrophenyl)-4-phenyl-1,3-diazaspiro[bicyclo[3.1.0]hexane-2,1'-cyclohexane]-3-ene](/img/structure/B4970899.png)
![3-iodo-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4970907.png)
![8-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-7-(2-hydroxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4970921.png)
![methyl 1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4970934.png)